1,2,3,4-Tetrafluorobenzene

Physical Organic Chemistry Solvent Selection Dielectric Properties

1,2,3,4-Tetrafluorobenzene (CAS 551-62-2) is a polyfluorinated aromatic hydrocarbon distinguished by its asymmetric fluorine substitution pattern on the benzene ring. This structural arrangement imparts a significant dipole moment of 2.42 ± 0.05 Debye, a key property that influences its behavior as a solvent and its intermolecular interactions.

Molecular Formula C6H2F4
Molecular Weight 150.07 g/mol
CAS No. 551-62-2
Cat. No. B1293379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,4-Tetrafluorobenzene
CAS551-62-2
Molecular FormulaC6H2F4
Molecular Weight150.07 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1F)F)F)F
InChIInChI=1S/C6H2F4/c7-3-1-2-4(8)6(10)5(3)9/h1-2H
InChIKeySOZFIIXUNAKEJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,3,4-Tetrafluorobenzene (CAS 551-62-2): Essential Procurement Data for the 1,2,3,4-Isomer


1,2,3,4-Tetrafluorobenzene (CAS 551-62-2) is a polyfluorinated aromatic hydrocarbon distinguished by its asymmetric fluorine substitution pattern on the benzene ring. This structural arrangement imparts a significant dipole moment of 2.42 ± 0.05 Debye, a key property that influences its behavior as a solvent and its intermolecular interactions [1]. It is a colorless liquid at room temperature with a melting point of -42 °C and a boiling point of 94-95 °C . As a tetrafluorobenzene isomer, it serves primarily as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, where its specific regiochemistry is critical .

Why 1,2,3,4-Tetrafluorobenzene (CAS 551-62-2) Cannot Be Substituted with Other Tetrafluorobenzene Isomers


The unique 1,2,3,4-fluorination pattern of this isomer creates an asymmetric electronic environment that is fundamentally distinct from its symmetric analogs like 1,2,4,5-tetrafluorobenzene. This asymmetry is not a subtle nuance; it directly controls both the regioselectivity of chemical reactions and the compound's macroscopic physical properties. For instance, the 1,2,3,4-isomer's high dipole moment (~2.42 D) [1] leads to vastly different solubility and chromatographic behavior compared to the non-polar 1,2,4,5-isomer (dipole moment ~0 D) [2]. Furthermore, the contiguous fluorine atoms create a unique pattern of ring activation and deactivation that dictates the site of nucleophilic aromatic substitution (SNAr) and lithiation, a feature not replicable by other isomers [3]. Substituting isomers would alter reaction pathways, lead to different regioisomeric products, and change key physical properties like boiling point and vapor pressure [4], thereby compromising the integrity of any synthesis or formulation.

Quantitative Differentiation Guide for 1,2,3,4-Tetrafluorobenzene (CAS 551-62-2) vs. In-Class Analogs


Dipole Moment Comparison: 1,2,3,4- vs. 1,2,4,5-Tetrafluorobenzene for Polarity-Based Applications

The 1,2,3,4-isomer possesses a significant permanent dipole moment, whereas the more symmetric 1,2,4,5-isomer is essentially non-polar. The experimentally determined dipole moment for 1,2,3,4-tetrafluorobenzene is 2.42 ± 0.05 Debye [1]. In contrast, the dipole moment of 1,2,4,5-tetrafluorobenzene is reported to be 0.0 Debye due to its high symmetry [2].

Physical Organic Chemistry Solvent Selection Dielectric Properties Chromatography

Regioselective Reactivity in SNAr: Defined Activation Pattern of 1,2,3,4-Tetrafluorobenzene

The contiguous fluorine atoms in 1,2,3,4-tetrafluorobenzene create a unique electronic landscape that directs nucleophilic attack. Under microwave irradiation (150 °C, 30 mins), SNAr reaction of sodium phenoxide with 1,2,3,4-tetrafluorobenzene yields exclusively 1,2,4-trifluoro-3-phenoxybenzene. Under identical conditions, the reaction with 1,2,3,5-tetrafluorobenzene produces a different regioisomer, 1,2,5-trifluoro-3-phenoxybenzene [1].

Synthetic Methodology Nucleophilic Aromatic Substitution Regioselectivity Fluorine Chemistry

Kinetics of Lithiation: Activation Energy Saturation in Highly Fluorinated Benzenes

The rate enhancement for lithiation diminishes as the number of fluorine substituents increases. The free energy of activation for sec-butyllithium-promoted lithiation of fluorobenzene is at least 4 kcal/mol lower than that of benzene. However, this difference shrinks to less than 2.5 kcal/mol when comparing the more highly fluorinated pentafluorobenzene and 1,2,3,4-tetrafluorobenzene [1]. This indicates that 1,2,3,4-tetrafluorobenzene's reactivity is more comparable to pentafluorobenzene than to less fluorinated analogs like mono- or di-fluorobenzenes.

Organometallic Chemistry Reaction Kinetics Deprotonation Lithiation

High-Value Application Scenarios Requiring 1,2,3,4-Tetrafluorobenzene (CAS 551-62-2)


Synthesis of Regiospecific Pharmaceutical and Agrochemical Intermediates

1,2,3,4-Tetrafluorobenzene is a critical building block for introducing a 1,2,4-trifluorophenyl motif into drug candidates and crop protection agents . Its unique regioselectivity in nucleophilic aromatic substitution (SNAr) reactions, as demonstrated in the exclusive formation of 1,2,4-trifluoro-3-phenoxybenzene [1], ensures the precise placement of subsequent functional groups. This is essential for synthesizing active pharmaceutical ingredients (APIs) like certain fluoroquinolone antibiotics (where it is a known impurity marker for moxifloxacin) and complex agrochemicals, where a specific isomer is required for biological activity.

Precursor for Advanced Liquid Crystal Display (LCD) Materials

The compound serves as a key starting material for synthesizing polyfluorinated terphenyl and biphenyl ether derivatives used as dopants in commercial liquid crystal (LC) mixtures [2]. Its asymmetric fluorine pattern is exploited to create molecules with the required dipole moment and polarizability anisotropy for applications in vertically aligned nematic (VAN) and ferroelectric liquid crystal (FLC) displays [3]. The high-yield, regiospecific SNAr reaction with phenoxides is a primary route to these valuable materials [1].

Specialty Solvent for Polar Reactions and High-Dielectric Media

With a high dipole moment (2.42 D) [4], 1,2,3,4-tetrafluorobenzene can act as a polar, aprotic solvent with unique properties distinct from non-polar fluorinated solvents like perfluorohexane or symmetric tetrafluorobenzene isomers. Its ability to dissolve charged species makes it a suitable medium for organometallic reactions, including the generation and study of reactive intermediates like the tetrafluorobenzyne radical anion [5] and in the formation of nickel complexes via C-F bond activation [6].

Fundamental Research on Aromaticity and Positron Binding

1,2,3,4-Tetrafluorobenzene is a model compound for studying the effects of fluorination on aromatic systems. Its significant dipole moment is directly correlated with its positron affinity (PA) and two-photon pair-annihilation rate, confirming its ability to form a bound state with a positron [7]. This makes it a valuable compound in the emerging fields of positron chemistry and the study of fundamental molecular interactions.

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